2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Generally, benzenesulfonamides can participate in a variety of reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the furan ring, the propan-2-yl group, and the sulfonamide group .Scientific Research Applications
Structural Insights and Intermolecular Interactions
Research on isomorphous benzenesulfonamide crystal structures provides a foundation for understanding the structural features and intermolecular interactions of compounds like 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide. These structures are determined by intermolecular C-H...O, C-H...π, and C-H...Cl interactions, which are crucial for the stability and crystalline packing of these compounds. Such studies are essential for the development of new materials with specific physical properties (Bats, Frost, & Hashmi, 2001).
Synthetic Applications
The synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade represents an innovative approach in organic synthesis. This method provides access to a variety of furan-based sulfonamides, potentially including derivatives of 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide. Such reactions expand the toolbox of synthetic chemists for creating complex molecules with potential applications in medicinal chemistry and materials science (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
Antimicrobial and Anti-HIV Activity
The exploration of benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety for their antimicrobial and anti-HIV activities showcases the therapeutic potential of sulfonamide derivatives. Although not directly related to 2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide, this research underscores the importance of sulfonamides in developing new pharmaceuticals. The structural modifications and biological evaluations of these compounds provide valuable insights into the design of new drugs with enhanced efficacy and selectivity (Iqbal et al., 2006).
Solubility and Thermodynamic Properties
The study of solubility determination, modeling, and thermodynamic dissolution properties of benzenesulfonamide in various solvents is crucial for understanding the physicochemical properties of sulfonamide derivatives. This research provides insights into the solubility behavior of these compounds, which is essential for their application in chemical synthesis, pharmaceutical formulation, and materials science. Such studies assist in optimizing the conditions for reactions involving sulfonamides and in predicting their behavior in different environmental conditions (Li, Wu, & Liang, 2019).
Future Directions
properties
IUPAC Name |
2,5-dichloro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3S/c1-9(6-10-4-5-19-8-10)16-20(17,18)13-7-11(14)2-3-12(13)15/h2-5,7-9,16H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCHEFSLGOBKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.